molecular formula C12H17N3O2 B8810621 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane CAS No. 223786-22-9

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane

Cat. No. B8810621
M. Wt: 235.28 g/mol
InChI Key: XNADLAKKHYPORF-UHFFFAOYSA-N
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Patent
US07241317B2

Procedure details

Fluoronitrobenzene (10.3 g, 0.073 mol) is dissolved in water and then potassium carbonate (12.1 g, 0.0876 mol) is added. 1-Methyl[1,4]diazepane (10 g, 0.0876 mol) is introduced and then the reaction medium is heated under reflux (≅100° C.) for 5 hours. The medium is cooled. A precipitate forms, which is filtered and washed with water. A yellow solid is recovered, which is dried at 45° C. in a vacuum oven (16.21 g, yield=94.5%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].C(=O)([O-])[O-].[K+].[K+].[CH3:17][N:18]1[CH2:24][CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>O>[CH3:17][N:18]1[CH2:24][CH2:23][CH2:22][N:21]([C:6]2[CH:5]=[CH:4][C:3]([N+:8]([O-:10])=[O:9])=[CH:2][CH:7]=2)[CH2:20][CH2:19]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
12.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
CN1CCNCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is heated
TEMPERATURE
Type
TEMPERATURE
Details
The medium is cooled
FILTRATION
Type
FILTRATION
Details
A precipitate forms, which is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
A yellow solid is recovered
CUSTOM
Type
CUSTOM
Details
which is dried at 45° C. in a vacuum oven (16.21 g, yield=94.5%)

Outcomes

Product
Name
Type
Smiles
CN1CCN(CCC1)C1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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